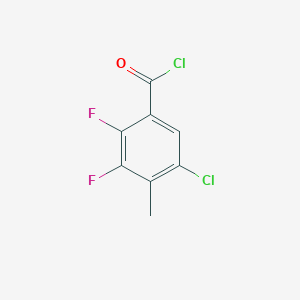
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H4Cl2F2O. It is a derivative of benzoyl chloride, featuring chlorine, fluorine, and methyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride typically involves the chlorination and fluorination of a methylbenzoyl precursor. One common method is the reaction of 5-chloro-2,3-difluoro-4-methylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-Chloro-2,3-difluoro-4-methylbenzoic acid+SOCl2→5-Chloro-2,3-difluoro-4-methylbenzoyl chloride+SO2+HCl
This method ensures the conversion of the carboxylic acid group to the acyl chloride group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-chloro-2,3-difluoro-4-methylbenzoic acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 5-chloro-2,3-difluoro-4-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids like aluminum chloride (AlCl3) are used in Friedel-Crafts acylation reactions.
Solvents: Organic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Acylated Aromatics: Formed in Friedel-Crafts acylation reactions.
Aplicaciones Científicas De Investigación
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: In the development of potential drug candidates.
Material Science: In the synthesis of polymers and advanced materials.
Agricultural Chemistry: As an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2,3-difluoro-4-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a source of the 5-chloro-2,3-difluoro-4-methylbenzoyl group .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2,3-difluorobenzoyl chloride
- 4-Chloro-2,3-difluoro-5-methylbenzoyl chloride
- 2,3-Difluoro-4-methylbenzoyl chloride
Uniqueness
5-Chloro-2,3-difluoro-4-methylbenzoyl chloride is unique due to the specific positioning of its substituents, which can influence its reactivity and the types of products formed in chemical reactions. The presence of both chlorine and fluorine atoms on the benzene ring can also affect its electronic properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C8H4Cl2F2O |
|---|---|
Peso molecular |
225.02 g/mol |
Nombre IUPAC |
5-chloro-2,3-difluoro-4-methylbenzoyl chloride |
InChI |
InChI=1S/C8H4Cl2F2O/c1-3-5(9)2-4(8(10)13)7(12)6(3)11/h2H,1H3 |
Clave InChI |
RNPZVHICWXPYEC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C(=C1F)F)C(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


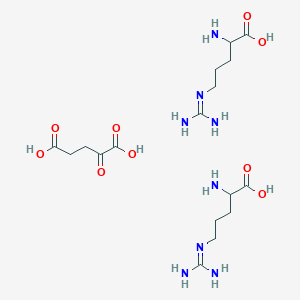
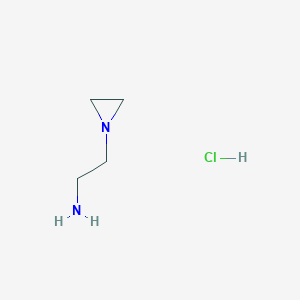
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester](/img/structure/B13403996.png)
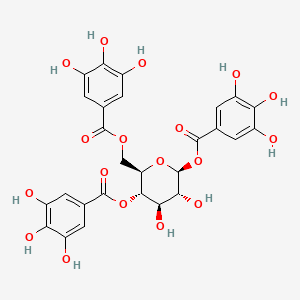
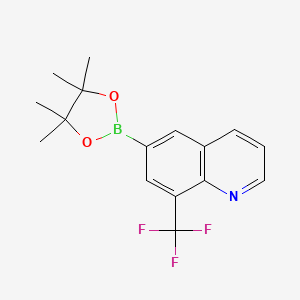

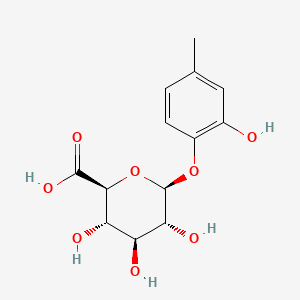
![[1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanol](/img/structure/B13404010.png)
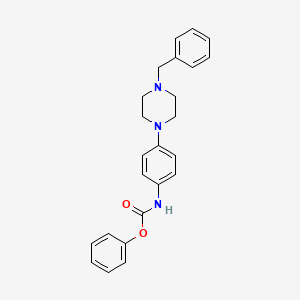
![(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-](/img/structure/B13404025.png)
![(3S)-2-[(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B13404032.png)
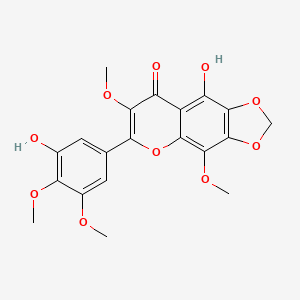
![1-[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]-2-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-3-methylsulfonylguanidine](/img/structure/B13404038.png)
![[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-6-[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-4-acetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3S,4R,5S)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate](/img/structure/B13404042.png)
